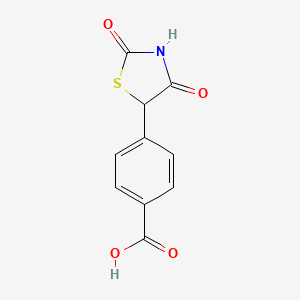

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid

Description

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone conjugated to a 2,4-dioxothiazolidine ring. Its synthesis typically involves the condensation of 4-formylbenzoic acid with thiazolidine-2,4-dione to form (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid as an intermediate, followed by further derivatization . This compound serves as a scaffold for developing bioactive molecules, with applications in antimicrobial, anticancer, and metabolic disorder therapies.

Properties

IUPAC Name |

4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4S/c12-8-7(16-10(15)11-8)5-1-3-6(4-2-5)9(13)14/h1-4,7H,(H,13,14)(H,11,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQLSIIKOZWCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(=O)NC(=O)S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid typically involves the reaction of intermediate compounds with benzoyl chloride . One common method includes the use of thiazolidine intermediates, which are reacted with benzoyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity :

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid has been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains. For instance, derivatives synthesized from this compound demonstrated significant inhibition of Staphylococcus aureus in laboratory tests.

Anticancer Properties :

The compound has been evaluated for its anticancer potential. In vitro studies revealed that certain derivatives exhibited substantial cytotoxicity against cancer cell lines such as MOLT-4 (leukemia) and SF-295 (CNS cancer). Notably, one derivative showed an inhibition rate of 84.19% against MOLT-4 cells .

Pharmacology

Neuroprotective Effects :

Research indicates that derivatives of this compound may possess neuroprotective properties. Studies involving models of neurodegenerative diseases have reported that these compounds can inhibit enzymes like monoamine oxidase B, which is implicated in neurodegeneration .

Anti-inflammatory Activity :

The compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various reactions such as:

- Knoevenagel Condensation

- Alkylation Reactions

These synthetic methods enable the development of new thiazolidine derivatives with enhanced biological activities.

Case Studies

Mechanism of Action

The mechanism of action of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating inflammatory pathways .

Comparison with Similar Compounds

Core Structural Variations

The compound shares a common benzoic acid-thiazolidinone core with analogues, but substituents on the benzene ring or thiazolidinone moiety dictate functional differences:

The presence of electron-withdrawing groups (e.g., nitro in ) or electron-donating groups (e.g., methoxy in ) modulates electronic properties and bioactivity.

Target Compound and Antimicrobial Activity

Anticancer Activity

Antioxidant and Anti-inflammatory Effects

- Acetamide derivatives (e.g., compound 4k) demonstrate dual antioxidant (DPPH radical scavenging) and anti-inflammatory activity .

Physicochemical Properties

| Property | This compound | Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate |

|---|---|---|

| Molecular Formula | C₁₈H₁₂N₂O₅S | C₁₁H₁₀N₂O₄S |

| Molecular Weight | 368.363 g/mol | 266.271 g/mol |

| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) | Improved ester solubility in organic solvents |

| Key Functional Groups | Free carboxylic acid | Methyl ester + amino linkage |

Biological Activity

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicine and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 237.24 g/mol. The compound features a thiazolidine ring fused with a benzoic acid moiety, which contributes to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways. For instance, it may target bacterial enzymes to exert antimicrobial effects or modulate inflammatory pathways for anti-inflammatory actions.

- Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. This mechanism has been observed in various cancer cell lines, including HeLa and K562 cells .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes .

Anticancer Effects

The anticancer potential of this compound has been evaluated in several studies. For example:

- Case Study : A study demonstrated that derivatives of thiazolidinediones showed selective cytotoxicity against cancer cell lines with IC values ranging from 8.5 µM to 25.6 µM. These values indicate potent activity compared to standard chemotherapeutics like cisplatin .

- Table 1: Cytotoxicity Data

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has been investigated for its anti-inflammatory effects. It modulates inflammatory cytokines and can reduce edema in various animal models .

Research Applications

The compound is utilized in various research applications:

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves condensation of substituted benzaldehyde derivatives with thiazolidinone precursors. For example, refluxing 4-aminobenzoic acid derivatives with thiourea in ethanol under acidic conditions (e.g., glacial acetic acid) can yield the target compound. Purity optimization requires post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol. Analytical HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) is recommended for purity validation (>95%) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Crystallization from dimethyl sulfoxide (DMSO) or methanol at controlled temperatures (4°C) often yields suitable crystals. Complementary techniques include:

Q. What are the standard protocols for evaluating its in vitro biological activity?

Methodological Answer: Initial screening often focuses on antimicrobial or antioxidant activity:

- Antimicrobial Assays : Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .

- Antioxidant Activity : Employ DPPH radical scavenging assays (λ = 517 nm) with ascorbic acid as a positive control. IC₅₀ values are calculated using dose-response curves .

Advanced Research Questions

Q. How can conflicting bioactivity data in literature be resolved for this compound?

Methodological Answer: Discrepancies in reported IC₅₀ or MIC values often arise from variations in assay conditions. To address this:

- Standardize protocols across labs (e.g., identical bacterial strains, nutrient media, and incubation times).

- Validate results using orthogonal assays (e.g., compare DPPH scavenging with FRAP assays for antioxidant activity).

- Perform meta-analyses of published data to identify outliers and correlate activity with structural modifications (e.g., substituent effects on the benzoic acid moiety) .

Q. What computational strategies are effective for predicting its pharmacokinetic properties?

Methodological Answer: Use in silico tools like SwissADME or pkCSM to predict:

- Lipophilicity (LogP): Critical for membrane permeability.

- Metabolic Stability : Cytochrome P450 enzyme interactions.

- Toxicity : Ames test predictions for mutagenicity.

Docking studies (AutoDock Vina) against target enzymes (e.g., COX-2 for anti-inflammatory activity) can rationalize bioactivity. Validate predictions with in vitro hepatic microsomal assays .

Q. How can solvent effects influence crystallization outcomes during structural analysis?

Methodological Answer: Solvent polarity and hydrogen-bonding capacity significantly impact crystal packing. For example:

- DMSO : Favors hydrogen-bonded networks due to its high polarity, yielding needle-like crystals.

- Methanol : Produces block-shaped crystals with tighter packing.

Systematic screening using the "Polymer-Induced Heteronucleation" method or varying solvent mixtures (e.g., DMF/water) can optimize crystal quality for XRD .

Q. What mechanistic insights explain its activity in enzyme inhibition studies?

Methodological Answer: Mechanistic studies require:

- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Mass Spectrometry : Identify covalent adducts (e.g., with cysteine residues in target enzymes).

- Molecular Dynamics Simulations : Analyze binding stability (RMSD < 2 Å over 100 ns trajectories) .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how can this be mitigated?

Methodological Answer: Variations in melting points (e.g., 139–141°C) may stem from:

Q. How do substituents on the benzoic acid moiety alter bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., -NO₂): Enhance antimicrobial activity by increasing electrophilicity.

- Hydrophobic Groups (e.g., -CF₃): Improve membrane penetration, lowering MIC values.

Quantitative SAR (QSAR) models using Hammett constants (σ) or π parameters can predict trends .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays to avoid false positives?

Methodological Answer:

Q. How can regioselectivity challenges in synthesis be addressed?

Methodological Answer: Regioselective formation of the thiazolidinone ring can be achieved by:

- Catalytic Methods : Pd(OAc)₂ in toluene with Na₂CO₃ to direct cyclization.

- Microwave-Assisted Synthesis : Reduces side reactions via rapid heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.